n-(2-Fluorophenethyl)pentan-3-amine

Description

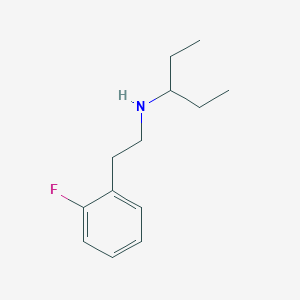

N-(2-Fluorophenethyl)pentan-3-amine is a secondary amine featuring a pentan-3-amine backbone (CH3CH2CH(NH-)CH2CH3) substituted with a 2-fluorophenethyl group (C6H4F-CH2CH2-).

Properties

Molecular Formula |

C13H20FN |

|---|---|

Molecular Weight |

209.30 g/mol |

IUPAC Name |

N-[2-(2-fluorophenyl)ethyl]pentan-3-amine |

InChI |

InChI=1S/C13H20FN/c1-3-12(4-2)15-10-9-11-7-5-6-8-13(11)14/h5-8,12,15H,3-4,9-10H2,1-2H3 |

InChI Key |

QLDWLEXNIVRIAF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)NCCC1=CC=CC=C1F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Fluorophenethyl)pentan-3-amine typically involves the reaction of 2-fluorophenethylamine with a suitable alkylating agent under controlled conditions. One common method is the reductive amination of 2-fluorophenethylamine with pentan-3-one using a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) .

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: n-(2-Fluorophenethyl)pentan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form more saturated amines or other reduced products.

Substitution: The fluorine atom in the phenethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce more saturated amines .

Scientific Research Applications

Chemistry: n-(2-Fluorophenethyl)pentan-3-amine is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated amines on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical intermediates .

Mechanism of Action

The mechanism of action of n-(2-Fluorophenethyl)pentan-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Fluorine, bromine, and methoxy substituents on aromatic rings significantly alter molecular properties:

- Electron-withdrawing groups (e.g., F, Br): Increase lipophilicity and may enhance metabolic stability.

- Electron-donating groups (e.g., OCH3): Improve solubility but may reduce receptor-binding affinity.

Table 1: Key Structural Analogs and Properties

| Compound Name | Substituent | Molecular Formula | Molecular Weight | Key Properties/Findings | Reference |

|---|---|---|---|---|---|

| N-(2-Fluorophenethyl)pentan-3-amine (hypothetical) | 2-fluorophenethyl | C13H19FN | 208.30 | High lipophilicity (predicted) | - |

| N-(2-Bromo-4,5-dimethoxybenzyl)-3-pentanamine | 2-Bromo-4,5-dimethoxybenzyl | C14H21BrNO2 | 322.23 | Used in pharmaceutical synthesis; increased molecular weight due to Br and OCH3 | |

| N-(3-Bromo-4-methoxybenzyl)-3-pentanamine HBr | 3-Bromo-4-methoxybenzyl | C13H20BrNO·HBr | 339.13 (salt) | Hydrobromide salt enhances stability; intermediate for drug applications | |

| (3-Fluorophenyl)methylamine | 3-fluorophenylmethyl | C12H18FN | 195.28 | Meta-fluorine reduces steric hindrance compared to ortho-F | |

| (R)-N-(1-Phenylethyl)pentan-3-amine HCl | Phenethyl (non-fluorinated) | C13H22ClN | 227.78 | Chiral compound; hydrochloride improves crystallinity |

Pharmacological Implications

Positional Isomerism

- Ortho vs. meta fluorine: Ortho-substituted fluorophenethyl groups (target compound) may induce greater steric hindrance than meta-substituted analogs (), affecting receptor interaction or synthetic accessibility .

Biological Activity

N-(2-Fluorophenethyl)pentan-3-amine is a chemical compound that has garnered interest in pharmaceutical research due to its unique structural characteristics and potential biological activities. This compound features a secondary amine structure with a 2-fluorophenethyl substituent, which may enhance its lipophilicity and influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C_{13}H_{18}FN. The presence of the fluorine atom in the phenethyl group is expected to enhance metabolic stability and receptor binding affinity, making it a candidate for various pharmacological applications.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Certain derivatives have shown effectiveness against gram-positive and gram-negative bacteria as well as fungi.

- Cytotoxicity : Similar compounds have been evaluated for their potential to induce apoptosis in cancer cell lines, highlighting their anticancer properties.

- Neurotransmitter Modulation : The amine structure suggests potential interactions with neurotransmitter systems, which could be explored for neuropharmacological effects.

Synthesis Methods

Several synthetic routes have been proposed for the preparation of this compound. These methods often involve the use of fluorinated reagents and standard amine synthesis techniques, such as reductive amination or Mannich reactions, which are known for generating biologically active compounds.

Antimicrobial Studies

A study evaluating various Mannich bases, including those structurally related to this compound, revealed significant antimicrobial activity against several strains. The results indicated that compounds with similar structural motifs could inhibit bacterial growth effectively, suggesting potential applications in treating infections .

Anticancer Activity

Research has demonstrated that phenethylamines can exhibit cytotoxic effects on human cancer cell lines. In vitro studies showed that certain derivatives led to cell cycle arrest and apoptosis in HeLa and HepG2 cells. These findings underscore the potential of this compound as a candidate for further anticancer drug development .

Neuropharmacological Potential

Given the structural similarity to known psychoactive substances, preliminary studies suggest that this compound may interact with serotonin and dopamine receptors. This interaction could lead to effects on mood and cognition, warranting further investigation into its psychoactive properties .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.